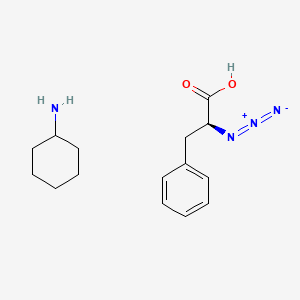
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate” is a chemical compound with the molecular formula C17H19F3O3S . It has an average mass of 360.391 Da and a monoisotopic mass of 360.100708 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an adamantane core with a phenyl group attached to it, which is further connected to a trifluoromethanesulfonate group .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 407.3±45.0 °C at 760 mmHg, and a flash point of 200.1±28.7 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP is 6.12 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Highly Substituted Adamantanones Trifluoromethanesulfonic acid facilitates the formation of the adamantanone core from accessible precursors, enabling diverse functionality at the newly formed tertiary position. This versatility is pivotal in synthesizing various compounds, including those involving 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate (Jung & Lee, 2014).
Gas Transport Properties Adamantane-based polymers, notably 2,2-(4-hydroxy-phenyl) adamantane polysulfone, exhibit enhanced gas permeabilities and permselectivities compared to conventional polysulfones. This improvement underscores the significance of adamantane structures in developing advanced materials for gas separation technologies (Pixton & Paul, 1995).
Synthesis of Substituted Piperidines The conversion of quaternary pyridinium bromides to phenylpiperidines using trifluoromethanesulfonic acid showcases the utility of adamantane derivatives in synthesizing complex organic structures with specific spatial orientations of substituents (Shadrikova et al., 2016).
Nanoscale Applications Tetrasubstituted adamantanes designed for atomic force microscopy (AFM) applications exemplify the potential of adamantane derivatives in nanotechnology. These molecules, with a sulfur-containing moiety for binding to AFM tips, demonstrate the adaptability of adamantane structures for precise scientific measurements and nano-engineering (Li et al., 2003).
Material Science and Polymers
Adamantane in Liquid Crystalline Systems Utilizing adamantane as a core in synthesizing liquid crystalline and amorphous molecular systems highlights its role in creating materials with unique thermal and optical properties. These systems, which can form smectic, cholesteric, and nematic mesophases, illustrate the versatility of adamantane derivatives in materials science (Chen et al., 1995).
Polymerization and Structural Stability The ring-opening polymerization of cyclic thiocarbonates bearing adamantane units, leading to polythiocarbonates, underscores the structural stability and thermal resistance imparted by adamantane. This process reveals the contribution of adamantane derivatives to the development of durable and stable polymeric materials (Kameshima et al., 2002).
Propiedades
IUPAC Name |
[4-(1-adamantyl)phenyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3O3S/c18-17(19,20)24(21,22)23-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYDWLVJOHAMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)
![benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2946539.png)
![ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2946540.png)

![8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2946542.png)
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946543.png)
![N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2946548.png)

![2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2946551.png)

![N-(2,4-difluorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2946555.png)

![2-(3,5-difluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2946560.png)